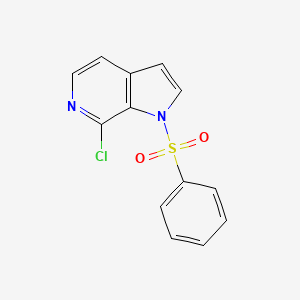

7-Chloro-1-(phenylsulfonyl)-6-azaindole

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing precise structural identification through its formal name: 1-(benzenesulfonyl)-7-chloropyrrolo[2,3-c]pyridine. This nomenclature reflects the bicyclic pyrrolo[2,3-c]pyridine core structure, commonly referred to as the 6-azaindole framework, with specific substitutions at the 1 and 7 positions. The molecular formula C₁₃H₉ClN₂O₂S indicates a molecular weight of 292.74 grams per mole, establishing the precise atomic composition of this heterocyclic compound.

The structural analysis reveals a fused ring system comprising a pyrrole ring fused to a pyridine ring, creating the characteristic azaindole scaffold. The chloro substituent at position 7 introduces electron-withdrawing effects that significantly influence the electronic distribution within the aromatic system. Simultaneously, the phenylsulfonyl group attached to the nitrogen atom at position 1 provides substantial steric bulk and contributes to the compound's overall physicochemical properties. The canonical Simplified Molecular Input Line Entry System representation C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=NC=C3)Cl accurately describes the connectivity and spatial arrangement of atoms within the molecule.

Properties

IUPAC Name |

1-(benzenesulfonyl)-7-chloropyrrolo[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2S/c14-13-12-10(6-8-15-13)7-9-16(12)19(17,18)11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHNJRHTNNGBKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 7-Chloro-1-(phenylsulfonyl)-6-azaindole typically begins with 7-azaindole as the core scaffold. The key objectives are:

- Introduction of the phenylsulfonyl protecting group at the nitrogen atom (N-1 position).

- Selective chlorination at the 7-position of the azaindole ring.

- Functionalization at other positions (e.g., iodination at C-2) to facilitate further coupling reactions.

This approach allows for subsequent modifications via palladium-catalyzed cross-coupling reactions, such as Sonogashira or Suzuki couplings, enabling diverse substitution patterns on the azaindole ring.

Preparation of 4-Chloro-1-(phenylsulfonyl)-7-azaindole Intermediate

A crucial intermediate in the synthesis is 4-chloro-1-(phenylsulfonyl)-7-azaindole (note that numbering can vary depending on nomenclature, but the key halogenation is at the position equivalent to 7-chloro in the azaindole system).

N-Phenylsulfonylation:

Starting from 4-chloro-7-azaindole, treatment with benzenesulfonyl chloride in the presence of potassium carbonate (K2CO3) in acetone at 0 °C, followed by reflux for 24 hours, yields the N-phenylsulfonylated product.

This step protects the nitrogen and activates the molecule for further halogenation.Iodination at C-2:

The N-phenylsulfonyl-4-chloro-7-azaindole is then iodinated at the 2-position using lithium diisopropylamide (LDA) and N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures, followed by iodine (I2) addition in tetrahydrofuran (THF).

This installs an iodine substituent for subsequent palladium-catalyzed coupling reactions.

This sequence is summarized in the following scheme:

| Step | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | PhSO2Cl, K2CO3, acetone, 0 °C → reflux 24 h | 4-chloro-1-(phenylsulfonyl)-7-azaindole | High (not specified) |

| 2 | LDA, TMEDA, I2, THF, low temperature | 4-chloro-2-iodo-1-(phenylsulfonyl)-7-azaindole | High (not specified) |

This methodology provides a versatile intermediate for further cross-coupling transformations.

Palladium-Catalyzed Cross-Coupling for Functionalization

The 2-iodo substituent introduced in the intermediate enables palladium-catalyzed coupling reactions to install alkynyl or aryl groups at the 2-position, while the chloro group at the 4-position (equivalent to 7-position in some numbering) remains available for further functionalization.

Catalyst system:

A combination of 10% Pd/C, triphenylphosphine (PPh3), and copper(I) iodide (CuI) is used as the catalytic system.Solvent and base:

Water as the solvent with triethylamine (Et3N) as the base provides optimal conditions for Sonogashira-type alkynylation.Reaction conditions:

Typically carried out at 80 °C under nitrogen atmosphere.Effect of solvent/base on yield:

A study showed that using water and Et3N gave the highest isolated yield (85%) after 3 hours, compared to other solvents and bases (see Table 1 below).

| Entry | Solvent | Base | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | DMF | Et3N | 12 | 55 |

| 2 | CH3CN | Et3N | 10 | 60 |

| 3 | H2O | Et3N | 3 | 85 |

| 4 | H2O | 2-aminoethanol | 36 | 30 |

| 5 | H2O | Diisopropylamine (DIPA) | 36 | 20 |

Table 1: Effect of bases and solvents on the coupling reaction of 1-benzenesulfonyl-2-iodo-7-azaindole with but-3-yn-1-ol.

This method allows efficient synthesis of 2-alkynyl-7-azaindoles, which can be further elaborated.

Alternative Halogenation and Substitution Methods

An alternative approach to prepare halogenated azaindoles involves:

N-oxidation of 7-azaindole:

Using hydrogen peroxide as an oxidant in solvents such as tetrahydrofuran (THF), propylene glycol monomethyl ether, or ethylene glycol monomethyl ether.Halogenation of N-oxide:

Treatment with phosphorus oxyhalides (POCl3 or POBr3) in acetonitrile with diisopropylethylamine (DIPEA) as a catalyst at 80–100 °C leads to 4-halogenated-7-azaindole derivatives.Substitution of halogen:

Reaction of 4-halogenated-7-azaindole with alkoxides (e.g., sodium methoxide) in solvents like DMF at 110–130 °C affords 4-substituted derivatives such as 4-methoxy-7-azaindole.

This method is noted for its high yield, low cost, and industrial scalability, making it suitable for large-scale synthesis.

Summary Table of Preparation Methods

Research Findings and Notes

The use of water as a solvent in palladium-catalyzed alkynylation reactions improves environmental compatibility and reaction efficiency.

The phenylsulfonyl group on nitrogen stabilizes the azaindole and directs selective halogenation and coupling reactions.

The N-oxidation followed by halogenation method offers a cost-effective and scalable route to 4-substituted azaindoles, which can be adapted for the preparation of 7-chloro derivatives.

Ligand and base screening in palladium-catalyzed amide coupling reactions with azaindole derivatives indicate that bidentate phosphine ligands like Xantphos and bases such as cesium carbonate provide optimal yields, although this is more relevant for amide coupling than for phenylsulfonylated azaindoles.

Scientific Research Applications

7-Chloro-1-(phenylsulfonyl)-6-azaindole has a wide range of applications in scientific research:

Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 7-Chloro-1-(phenylsulfonyl)-6-azaindole involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can enhance binding affinity to these targets, while the chloro and azaindole moieties contribute to the overall pharmacophore. The exact pathways and molecular interactions depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Key Observations :

- Chloro groups enhance electronegativity and stability, favoring interactions with hydrophobic kinase pockets.

- Nitro and amino groups enable further derivatization but may reduce solubility or introduce metabolic liabilities .

- Bromo substituents (e.g., in 1-benzoyl-6-bromo-7-azaindole) facilitate cross-coupling reactions but pose handling challenges due to toxicity .

Positional Isomerism: 5-, 6-, and 7-Azaindoles

The position of the nitrogen atom in the azaindole scaffold critically impacts photophysical and biological behavior.

Key Observations :

- 6-Azaindoles exhibit superior kinase inhibition (e.g., GSK-3β IC₅₀ = 9 nM with trimethoxyphenyl substituents) but poor photostability .

- 7-Azaindoles are more synthetically versatile, with established routes for regioselective functionalization .

Sulfonyl vs. Alternative Functional Groups

The phenylsulfonyl group in this compound enhances binding to kinase ATP pockets compared to other substituents.

Biological Activity

7-Chloro-1-(phenylsulfonyl)-6-azaindole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a chloro group at the 7-position and a phenylsulfonyl moiety at the 1-position of the azaindole ring. The presence of these functional groups contributes to its biological activity, particularly in inhibiting specific kinases involved in various cellular processes.

Biological Activities

The compound exhibits several notable biological activities:

- Inhibition of Fibroblast Growth Factor Receptors (FGFR) : Research indicates that this compound acts as an inhibitor of FGFR, which plays a crucial role in cell proliferation and differentiation. This inhibition can potentially be leveraged for therapeutic applications in cancer treatment.

- Anticancer Properties : The compound has shown promise in preclinical studies as an anticancer agent. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects .

- Protein Kinase Inhibition : Similar to other azaindole derivatives, it targets specific protein kinases, modulating signaling pathways involved in cell growth and survival. Its mechanism includes competitive inhibition at the ATP-binding site of kinases, which disrupts their activity .

The mechanism of action involves binding to specific kinase targets, leading to altered phosphorylation states of downstream signaling proteins. This results in disrupted cellular processes such as proliferation and apoptosis.

Case Studies

-

Inhibition of FGFR :

- A study demonstrated that this compound effectively inhibited FGFR-mediated signaling pathways in vitro. The compound reduced cell viability in FGFR-dependent cancer cell lines by inducing apoptosis through the modulation of key survival pathways.

- Antiproliferative Activity :

-

Kinase Selectivity :

- Molecular docking studies revealed that the compound preferentially binds to the ATP-binding pocket of CDK9 and Haspin kinase, suggesting a targeted approach for inhibiting these kinases involved in cell cycle regulation.

Data Table: Biological Activity Overview

Q & A

Q. What are the key synthetic strategies for introducing functional groups into the 6-azaindole scaffold, specifically targeting regioselective chlorination?

The regioselective chlorination of 6-azaindole derivatives can be achieved via N-oxide intermediates. For example, palladium-catalyzed cyanation followed by reduction enables precise functionalization at the 4-position of 7-azaindole, which can be adapted for 6-azaindole systems . Additionally, Friedel-Crafts acylation and Pictet-Spengler cyclization have been used to construct the 6-azaindole core efficiently .

Q. How stable is 7-chloro-1-(phenylsulfonyl)-6-azaindole under standard laboratory storage conditions?

While specific data on this compound are limited, structurally similar sulfonamide-protected azaindoles exhibit stability under inert atmospheres and low humidity. However, stability may vary with pH, temperature, and exposure to light. Decomposition pathways (e.g., sulfonyl group hydrolysis) should be monitored via LC-MS or NMR .

Q. What analytical techniques are recommended for characterizing 6-azaindole derivatives when reference materials are unavailable?

High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁵N) are critical for structural elucidation. For photolabile compounds like 6-azaindoles, time-resolved fluorescence or ultrafast spectroscopy may be necessary to study transient excited states .

Advanced Research Questions

Q. How does the position of the nitrogen atom in 6-azaindole derivatives influence their photophysical properties?

Protonated 6-azaindole exhibits short-lived S1 and S2 states (τ < 1 ps) due to rapid non-radiative decay, complicating detection via multiphoton ionization (MPI). In contrast, 7-azaindole shows longer-lived states, suggesting nitrogen positioning alters π-electron delocalization and excited-state dynamics .

Q. What metabolic and pharmacokinetic (PK) challenges are associated with 6-azaindole-containing compounds in drug discovery?

Incorporation of 6-azaindole can enhance cellular potency but may introduce CYP3A4 time-dependent inhibition (TDI) and hERG channel liabilities. Strategies to mitigate these include fluorination at the 4-position or modifying the sulfonyl group to reduce efflux via Pgp/BCRP transporters .

Q. How can regioselective C–H functionalization be achieved in 6-azaindole systems for late-stage diversification?

Copper-mediated Ullmann-Goldberg-Buchwald coupling enables triazole installation at challenging positions. Radical-mediated aromatization and Tsuji-Trost allylation using Pd(0) catalysts have also been employed for functionalization without disrupting the core structure .

Q. What are the limitations of classical azaindole synthesis methods (e.g., Fischer, Bartoli) for generating 6-azaindole derivatives?

Traditional methods suffer from low yields (<30%) and require electron-donating substituents for cyclization. Modern approaches like palladium-catalyzed cross-coupling and N-oxide-directed chlorination offer higher regioselectivity and scalability .

Data Contradictions and Resolution

Q. Conflicting reports exist on the detectability of neutral 6-azaindole via MPI. How can researchers address this?

Neutral 6-azaindole’s ultrashort excited-state lifetime (<1 ps) prevents MPI detection under standard conditions. Alternative methods, such as matrix-assisted laser desorption/ionization (MALDI) or cryogenic trapping, are recommended for spectroscopic analysis .

Q. Discrepancies in reported synthetic yields for 6-azaindole intermediates: What factors contribute to variability?

Yield variations arise from sensitivity to reaction conditions (e.g., moisture, oxygen levels) and competing side reactions (e.g., over-chlorination). Optimizing stoichiometry in halogenation steps and using anhydrous solvents can improve reproducibility .

Methodological Recommendations

Q. How to design experiments to study the reactivity of the sulfonyl group in this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.